molecular formula C8H10BrNO2 B1523364 4-bromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid CAS No. 1306604-97-6

4-bromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No. B1523364
M. Wt: 232.07 g/mol
InChI Key: CULTUKQABHCDGT-UHFFFAOYSA-N
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Description

The compound “4-bromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid” belongs to a class of organic compounds known as pyrroles . Pyrroles are heterocyclic compounds with a 5-membered aromatic ring containing one nitrogen atom. The “4-bromo” and “propan-2-yl” parts refer to the substituents on the pyrrole ring .


Molecular Structure Analysis

Pyrroles have a planar, aromatic structure. The presence of a nitrogen atom in the ring allows for the delocalization of electrons, contributing to its aromaticity .


Chemical Reactions Analysis

Pyrroles can undergo a variety of chemical reactions, including electrophilic substitution . The nitrogen atom in the pyrrole ring can also act as a nucleophile, allowing for reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Pyrroles are typically polar due to the presence of a nitrogen atom, and they can participate in hydrogen bonding .

Scientific Research Applications

Biochemical Research and Health Implications

Carboxylic acids, including 4-bromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid, have been extensively studied for their biological and health-related implications. Research indicates the significant impact of dietary carboxylic acids on human health, particularly in the gastrointestinal tract. For instance, dietary supplementation with β-glucan-enriched oat bran, which influences the concentration of carboxylic acids in the colon, has shown potential in preventing colonic diseases (Nilsson et al., 2008). Furthermore, the concentration of short-chain carboxylic acids, such as those structurally related to 4-bromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid, has been linked to oral health, specifically in the context of periodontal disease pathogenesis (Niederman et al., 1997).

Industrial and Occupational Health Studies

The compound's structural analogs have been used in industrial settings, prompting studies on occupational health. For example, workers exposed to 1-bromopropane, a solvent structurally related to 4-bromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid, exhibited signs of neurotoxicity, underscoring the importance of monitoring and controlling exposure to such compounds in the workplace (Ichihara et al., 2004).

Biomarker Development for Exposure Monitoring

Significant research has been conducted on developing biomarkers for monitoring exposure to compounds structurally related to 4-bromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid. Studies have focused on identifying metabolites in urine as indicators of exposure, contributing to the understanding of the metabolic pathways and potential health impacts of these compounds (Hanley et al., 2009).

Environmental and Public Health Concerns

Research has also highlighted environmental and public health concerns related to the exposure to structurally related compounds. For instance, studies on the environmental exposure to organophosphorus and pyrethroid pesticides have raised awareness of the potential neurotoxic effects, especially in young children, and underscored the need for robust public health policies to regulate the use of these chemicals (Babina et al., 2012).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

The future directions in the study of pyrroles and similar compounds could involve the development of new synthetic methods, the discovery of new reactions, and the exploration of their biological activity .

properties

IUPAC Name

4-bromo-1-propan-2-ylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-5(2)10-4-6(9)3-7(10)8(11)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULTUKQABHCDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid

CAS RN

1306604-97-6
Record name 4-bromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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